molecular formula C18H24N2O6S B12449059 (1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B12449059
M. Wt: 396.5 g/mol
InChI Key: CENXCJHCGKRXDR-JKSUJKDBSA-N
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Description

(1R,2S)-2-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique stereochemistry and functional groups This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl group linked to a morpholine-4-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation or acylation.

    Incorporation of the morpholine-4-sulfonyl group: This step typically involves nucleophilic substitution reactions using morpholine and sulfonyl chloride derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific properties.

Biology: : It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: : The compound’s unique structure makes it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine-4-sulfonyl group is known to enhance binding affinity and specificity, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A biocompatible polymer with carboxylic acid functionality.

Uniqueness: (1R,2S)-2-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of both a morpholine-4-sulfonyl group and a carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

(1R,2S)-2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,22,23)/t15-,16+/m0/s1

InChI Key

CENXCJHCGKRXDR-JKSUJKDBSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O

Origin of Product

United States

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